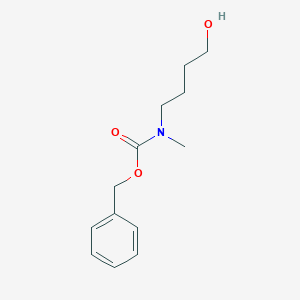

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Vue d'ensemble

Description

“(4-Hydroxybutyl)-methylcarbamic acid benzyl ester” is a chemical compound also known as Benzyl (4-hydroxybutyl)carbamate . It is a type of chemical entity and a subclass of a chemical compound .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C₁₂H₁₇NO₃ . The canonical SMILES representation is C1=CC=C(C=C1)COC(=O)NCCCCO .Applications De Recherche Scientifique

Kinetic Resolution and Chiral Carboxylic Esters

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is relevant in the production of optically active carboxylic esters. A study demonstrated the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This protocol directly produces chiral carboxylic esters from free carboxylic acids and racemic secondary alcohols, utilizing a trans-acylation process to generate mixed anhydrides under the influence of chiral catalysts (Shiina & Nakata, 2007).

Pro-drug Development for γ-Lactones

The methyl and ethyl ester of 4-hydroxybutyric acid, which shares a similar functional group to this compound, were evaluated as pro-drug models for γ-lactone drugs like pilocarpine. These esters underwent quantitative cyclization in aqueous solutions to form γ-butyrolactone. This indicates that esters of 4-hydroxybutyric acids, especially aryl esters, could be potentially useful pro-drug candidates to enhance biomembrane penetration through increased lipophilicity (Bundgaard & Larsen, 1980).

Environmental Impact of Phthalates

While not directly studying this compound, research on esters of phthalic acid, which are used to improve plasticity in industrial polymers, demonstrates the extensive environmental and human exposure to such chemicals. The study showed effects like cytotoxicity and endocrine disruption, highlighting the need for comprehensive assessment of such compounds (Mankidy et al., 2013).

Homogeneous Catalytic Hydrogenation of Dicarboxylic Acid Esters

Research on the homogeneous phase hydrogenation of dicarboxylic acid esters, including similar compounds to this compound, showed that different esters produced varying products, influenced by both electronic and steric factors. This study contributes to understanding the reactivity and application potential of such esters in chemical synthesis (Matteoli et al., 1984).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-(4-hydroxybutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLOOPAWNEWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

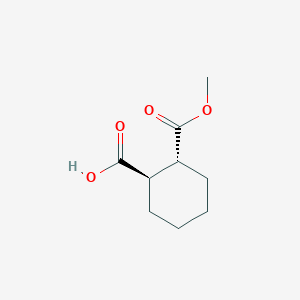

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)